Physicochemical Differentiation: Computed XLogP3 and TPSA Comparison Against the Thiol Precursor and Ethyl Ester Analog
The target compound exhibits a computed XLogP3 of 3.6 and a TPSA of 132 Ų, compared to the thiol precursor 1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol (CAS 1105189-21-6), which has a lower molecular weight (331.8 Da) and lacks the acetamide polar surface area contribution [1]. The ethyl ester analog (CAS 1226439-11-7, MW 417.87) carries a higher XLogP3 (estimated >4.0) due to the ethyl ester lipophilicity, reducing its aqueous solubility relative to the primary acetamide . The target compound's TPSA of 132 Ų falls within the favorable range for oral bioavailability (Veber rule: TPSA < 140 Ų), while the thiol precursor's lower TPSA (estimated ~80 Ų) biases it toward passive membrane permeation but with reduced hydrogen-bonding capacity for target engagement [2].
| Evidence Dimension | Computed lipophilicity and polar surface area as determinants of permeability and solubility |
|---|---|
| Target Compound Data | XLogP3 = 3.6; TPSA = 132 Ų; MW = 388.8 Da; HBA = 5; HBD = 1 |
| Comparator Or Baseline | Thiol precursor (CAS 1105189-21-6): MW = 331.8 Da, TPSA estimated ~80 Ų, HBA = 4, HBD = 0; Ethyl ester (CAS 1226439-11-7): MW = 417.87 Da, estimated XLogP3 > 4.0 |
| Quantified Difference | Target TPSA is ~52 Ų higher than thiol precursor; target XLogP3 is ~0.5-1.0 units lower than ethyl ester |
| Conditions | Computed properties from PubChem/ChemSrc, XLogP3 algorithm version 3.0, Cactvs-based TPSA calculation |
Why This Matters
The balanced XLogP3/TPSA profile of the target compound predicts superior aqueous solubility over the ethyl ester and greater target hydrogen-bonding capacity than the thiol precursor, directly impacting compound handling, DMSO stock preparation, and biochemical assay compatibility in medium-throughput screening.
- [1] Kuujia.com. 'Cas no 1226434-33-8 (2-{[1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide).' Computed Properties. View Source
- [2] Veber, D.F., et al. 'Molecular properties that influence the oral bioavailability of drug candidates.' Journal of Medicinal Chemistry, 2002, 45(12), 2615-2623. View Source
